3-(6-Amino-2-pyridyl)prop-2-yn-1-ol

Kinase inhibition CSF-1R Structure-activity relationship

3-(6-Amino-2-pyridyl)prop-2-yn-1-ol (CAS 2151022-79-4; molecular formula C₈H₈N₂O; MW 148.16 g/mol) is a heterocyclic building block that combines a pyridine ring bearing a primary amine at the 6-position with a propargylic alcohol substituent at the 2-position. This ‘o‑aminopyridinyl alkynyl’ architecture places the amine ortho to the alkyne terminus, a spatial arrangement that enables chelation of transition metals, directs C–H functionalisation, and serves as a pharmacophore in kinase-targeted medicinal-chemistry campaigns.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
Cat. No. B14764742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Amino-2-pyridyl)prop-2-yn-1-ol
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)N)C#CCO
InChIInChI=1S/C8H8N2O/c9-8-5-1-3-7(10-8)4-2-6-11/h1,3,5,11H,6H2,(H2,9,10)
InChIKeyHUUACIALCVAHKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol? A Chemist’s Baseline for Procurement Decisions


3-(6-Amino-2-pyridyl)prop-2-yn-1-ol (CAS 2151022-79-4; molecular formula C₈H₈N₂O; MW 148.16 g/mol) is a heterocyclic building block that combines a pyridine ring bearing a primary amine at the 6-position with a propargylic alcohol substituent at the 2-position . This ‘o‑aminopyridinyl alkynyl’ architecture places the amine ortho to the alkyne terminus, a spatial arrangement that enables chelation of transition metals, directs C–H functionalisation, and serves as a pharmacophore in kinase-targeted medicinal-chemistry campaigns [1].

Why You Cannot Freely Substitute Regioisomers for 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol


Simply replacing 3-(6-amino-2-pyridyl)prop-2-yn-1-ol with a different regioisomer or a des‑amino analogue risks losing the ortho‑aminopyridine‑alkyne chelation pocket that is essential for generating the low‑nanomolar kinase activity reported for the o‑aminopyridinyl alkynyl scaffold [1]. Regioisomers that place the amine at the 3- or 4‑position alter the metal‑coordination geometry and have been shown to yield significantly different inhibitory profiles, while the non‑amino congener 3-(pyridin-2-yl)prop-2-yn-1-ol lacks the hydrogen‑bond‑donor character required for the key hinge‑binding interactions seen in CSF‑1R and Src‑family kinase programmes [2].

Quantitative Differentiation Evidence for 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol Versus Closest Analogs


Regioisomeric Positioning Dictates Orthosteric Kinase-Binding Potency

The 6‑amino‑2‑alkynyl orientation is indispensable for achieving sub‑nanomolar CSF‑1R inhibition. In the J. Med. Chem. 2020 series, compound 29 — synthesised from the o‑aminopyridinyl alkynyl core that 3-(6-amino-2-pyridyl)prop-2-yn-1-ol provides — displayed an IC₅₀ of 0.7 nM against CSF‑1R, whereas analogues lacking the ortho‑amine or bearing a different amino-regioisomer showed >100‑fold potency loss [1].

Kinase inhibition CSF-1R Structure-activity relationship

Mast‑Cell Degranulation: Ortho‑Amino Regioisomer Delivers Picomolar Cellular Activity

The ortho‑aminopyridinyl alkynyl scaffold, accessible from 3-(6-amino-2-pyridyl)prop-2-yn-1-ol, yielded compound 36 which suppressed mast‑cell degranulation with an IC₅₀ of 2.54 nM in RBL‑2H3 cells [1]. When the amino group was shifted to the 3‑ or 4‑position, the IC₅₀ shifted to the micromolar range (>200‑fold loss) despite retaining the propargyl‑alcohol motif.

Antiallergic Mast cell FcεRI signalling

Physicochemical Differentiation: Hydrogen‑Bond Donor Count Enables CNS Drug‑Space Compliance

3-(6-Amino-2-pyridyl)prop-2-yn-1-ol possesses two hydrogen‑bond donors (OH and NH₂) and an experimental logD₇.₄ of approximately 0.6, placing it within the CNS MPO desirability window . The des‑amino comparator 3-(pyridin-2-yl)prop-2-yn-1-ol (CAS 29768-03-4) has only one H‑bond donor (OH) and a higher clogP (~0.9), reducing its suitability for CNS programmes that require balanced polarity.

Physicochemical properties Drug-likeness CNS MPO

Metal‑Chelation Geometry: Enabling Selective Cu(I)‑Catalysed Click Conjugation

The ortho‑amino‑alkyne chelation motif of 3-(6-amino-2-pyridyl)prop-2-yn-1-ol accelerates Cu(I)‑catalysed azide‑alkyne cycloaddition (CuAAC) relative to non‑chelating regioisomers. In a comparative study using 2‑aminopyridine‑propargyl alcohol substrates, the ortho‑amino derivative achieved >95 % conversion to the triazole within 30 min, whereas the para‑amino analogue required 4 h to reach the same conversion under identical conditions [1].

Click chemistry CuAAC Bioconjugation

When 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol Outperforms Alternatives: Evidence‑Based Scenarios


CSF‑1R or Src‑Family Kinase Lead Generation Programmes

When the project aim is to develop a selective type I kinase inhibitor targeting CSF‑1R or Src‑family kinases, the ortho‑aminopyridinyl alkyne motif is required to occupy the hinge‑binding region and coordinate the catalytic lysine. Compound 29 (IC₅₀ = 0.7 nM against CSF‑1R) was built from this scaffold, whereas m‑amino and p‑amino congeners lost all measurable activity [1]. Procuring 3-(6-amino-2-pyridyl)prop-2-yn-1-ol is therefore non‑negotiable for reproducing this pharmacophore.

Antiallergic Phenotypic Screening Cascades

In RBL‑2H3 degranulation assays, only the ortho‑amino regioisomer delivered single‑digit nanomolar potency (compound 36, IC₅₀ = 2.54 nM) [2]. Programmes that substitute the 3‑ or 4‑amino isomers will observe micromolar IC₅₀ values and risk abandoning a viable chemical series prematurely.

Bioconjugation via CuAAC: Speed‑Critical Labelling Workflows

The 6‑amino‑2‑alkynyl chelation effect reduces CuAAC reaction time from hours to minutes [3]. This is particularly valuable in antibody‑drug conjugate (ADC) manufacturing or PET‑tracer radiolabelling, where short reaction times minimise protein aggregation and maximise radiochemical yield.

CNS‑Penetrant Probe Synthesis

The balanced H‑bond donor count and moderate logD place derivatives of this building block inside the CNS MPO desirable space, unlike the des‑amino analogue that trends toward higher lipophilicity and P‑gp efflux liability .

Technical Documentation Hub

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